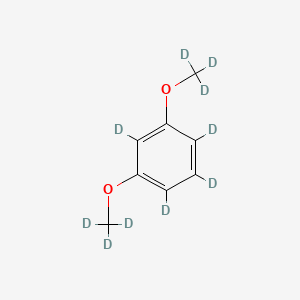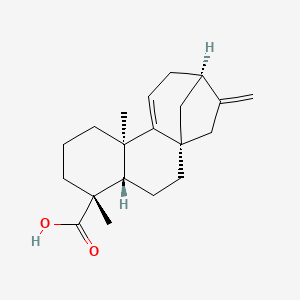
Grandiflorenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Grandiflorenic acid can be synthesized through various methods. One common approach involves the esterification of this compound with diazomethane in an ethereal solution, producing this compound methyl ester . This reaction typically requires the presence of N-nitroso-methyl urea and aqueous potassium hydroxide (KOH) as reagents .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Montanoa tomentosa. The extraction process includes solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) procedures . Additionally, in vitro culture techniques using callus and cell suspension batch cultures have been employed to produce this compound and its derivatives .
化学反応の分析
Types of Reactions: Grandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, selective hydrogenation can convert this compound to dihydro-grandiflorenic acid and tetrahydro-grandiflorenic acid .
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound derivatives.
Substitution: Diazomethane in an ethereal solution is used for esterification reactions.
Major Products Formed:
- Dihydro-grandiflorenic acid
- Tetrahydro-grandiflorenic acid
- This compound methyl ester
科学的研究の応用
Grandiflorenic acid has a wide range of scientific research applications:
- Chemistry: It is used in compound screening libraries and metabolomics research .
- Biology: this compound exhibits antibacterial, anti-inflammatory, and antileishmanial properties .
- Medicine: It shows promise as an anticancer agent by inhibiting cell proliferation and reducing cell size in various tumor cell lines . Additionally, it has antifertility properties by affecting hormones and adrenergic pathways in the uterus .
- Industry: this compound is used in the production of natural products and nutraceuticals .
作用機序
The mechanism of action of grandiflorenic acid involves several pathways:
- Induction of Reactive Oxygen Species (ROS): this compound increases oxidative stress in target cells .
- Mitochondrial Depolarization: It causes mitochondrial depolarization, leading to cell death .
- Apoptosis-like Mechanism: this compound promotes apoptosis-like cell death in promastigotes and affects amastigotes by increasing total iron-bound capacity .
- Immunomodulation: It influences immune responses by increasing tumor necrosis factor-alpha (TNF-α) and reducing interleukin-6 (IL-6) levels in infected macrophages .
類似化合物との比較
Grandiflorenic acid is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
- Kaurenoic acid: Another diterpenoid with similar anti-inflammatory and antibacterial properties .
- Abietic acid: Known for its anti-inflammatory and antimicrobial activities .
- Dehydroabietic acid: Exhibits antibacterial and anticancer properties .
This compound stands out due to its broader range of biological activities and its potential as an anticancer and antifertility agent .
特性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(1S,4S,5R,9R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14-,15+,18-,19-,20-/m1/s1 |
InChIキー |
RJIPNPHMQGDUBW-RFGKEDTNSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O |
正規SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


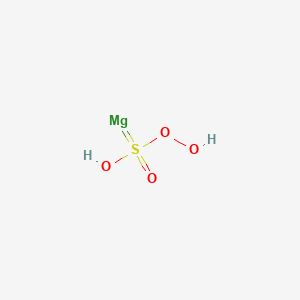
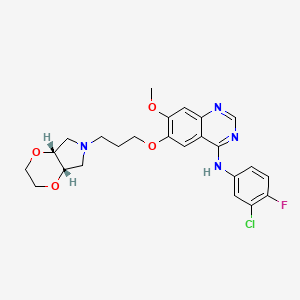
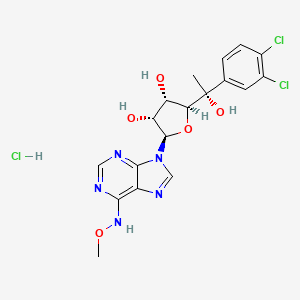
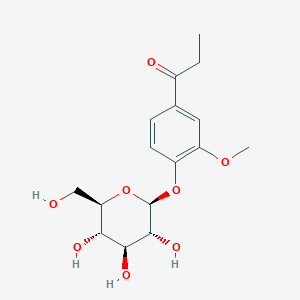
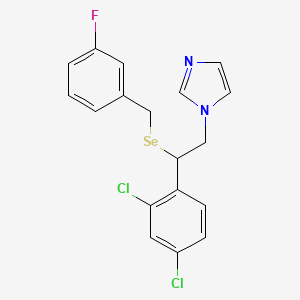
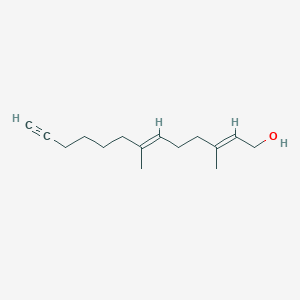
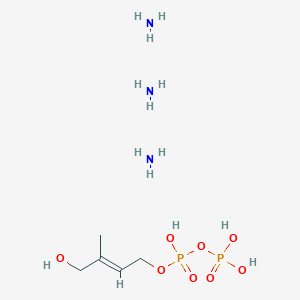
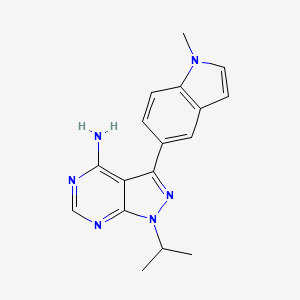
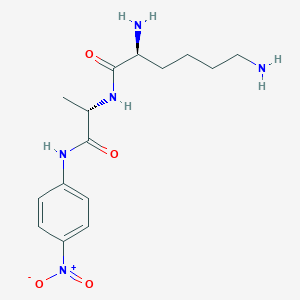
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
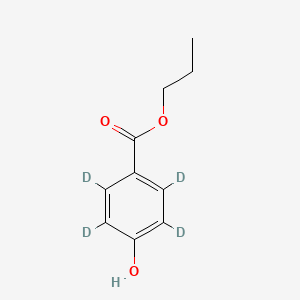
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
